Cas no 1213872-81-1 ((3S)-3-(2,3,4-TRIFLUOROPHENYL)MORPHOLINE)

(3S)-3-(2,3,4-TRIFLUOROPHENYL)MORPHOLINE Chemical and Physical Properties
Names and Identifiers
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- (3S)-3-(2,3,4-TRIFLUOROPHENYL)MORPHOLINE
- Morpholine, 3-(2,3,4-trifluorophenyl)-, (3S)-
- N15225
- 1213872-81-1
-
- Inchi: 1S/C10H10F3NO/c11-7-2-1-6(9(12)10(7)13)8-5-15-4-3-14-8/h1-2,8,14H,3-5H2/t8-/m1/s1
- InChI Key: HZOFJZRQQPMSDN-MRVPVSSYSA-N
- SMILES: N1CCOC[C@@H]1C1=CC=C(F)C(F)=C1F
Computed Properties
- Exact Mass: 217.07144843g/mol
- Monoisotopic Mass: 217.07144843g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 21.3Ų
(3S)-3-(2,3,4-TRIFLUOROPHENYL)MORPHOLINE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1761741-1g |
(s)-3-(2,3,4-Trifluorophenyl)morpholine |
1213872-81-1 | 98% | 1g |
¥4645.00 | 2024-08-09 |
(3S)-3-(2,3,4-TRIFLUOROPHENYL)MORPHOLINE Related Literature
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Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
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Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
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Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
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Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
Additional information on (3S)-3-(2,3,4-TRIFLUOROPHENYL)MORPHOLINE
(3S)-3-(2,3,4-Trifluorophenyl)morpholine: A Comprehensive Overview
The compound with CAS No. 1213872-81-1, commonly referred to as (3S)-3-(2,3,4-trifluorophenyl)morpholine, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The (3S)-configuration of the molecule plays a crucial role in its stereochemical behavior, making it a valuable subject for both academic and industrial research.
Morpholine, a six-membered ring containing an oxygen atom and an amine group, serves as the backbone of this compound. The substitution pattern on the morpholine ring significantly influences its chemical reactivity and biological activity. In this case, the 2,3,4-trifluorophenyl group attached to the morpholine ring introduces electronic and steric effects that enhance the molecule's stability and bioavailability. Recent studies have highlighted the importance of such fluorinated substituents in modulating pharmacokinetic properties.
The synthesis of (3S)-3-(2,3,4-trifluorophenyl)morpholine involves a multi-step process that typically begins with the preparation of the trifluorophenyl derivative. Advanced techniques such as Suzuki coupling or nucleophilic aromatic substitution are often employed to achieve high yields and stereochemical control. Researchers have also explored alternative methods to optimize the synthesis process, ensuring scalability for potential large-scale production.
From a pharmacological perspective, this compound has shown promise in various therapeutic areas. Its ability to act as a modulator of ion channels has made it a candidate for treating conditions such as epilepsy and chronic pain. Additionally, studies have demonstrated its potential as an antidepressant agent, with mechanisms involving serotonin reuptake inhibition. The fluorinated phenyl group contributes significantly to these activities by enhancing receptor binding affinity.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on (3S)-3-(2,3,4-trifluorophenyl)morpholine. These studies have provided insights into its interaction with target proteins at atomic resolution. For instance, simulations have revealed key hydrogen bonding interactions between the morpholine nitrogen and specific residues in the protein binding pocket. Such findings are invaluable for guiding further optimization of the compound's structure.
In terms of toxicity and safety profiles, preliminary animal studies indicate that (3S)-3-(2,3,4-trifluorophenyl)morpholine exhibits low acute toxicity. However, long-term toxicity studies are still underway to assess its suitability for chronic use. Regulatory agencies require rigorous testing to ensure that such compounds meet safety standards before they can be approved for clinical trials.
The development of enantiomeric excess (ee) in the synthesis of this compound is another area of active research. Achieving high ee is critical for ensuring consistent pharmacokinetic behavior and minimizing adverse effects. Chiral resolution techniques and asymmetric catalysis are being explored to address this challenge effectively.
Looking ahead, the potential applications of (3S)-3-(2,3,4-trifluorophenyl)morpholine extend beyond pharmaceuticals. Its unique chemical properties make it a candidate for use in agrochemicals and advanced materials science. For example, its ability to act as a selective catalyst in certain organic reactions could revolutionize industrial synthesis processes.
In conclusion, (3S)-3-(2,3,4-trifluorophenyl)morpholine represents a cutting-edge molecule with vast potential across multiple disciplines. Its intricate structure and functional groups provide a fertile ground for innovation in drug discovery and materials science. As research continues to uncover its full capabilities, this compound is poised to make significant contributions to both academic and industrial advancements.
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